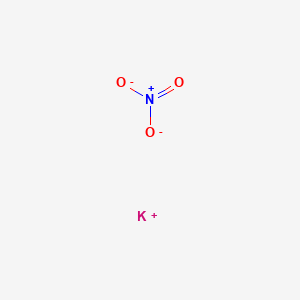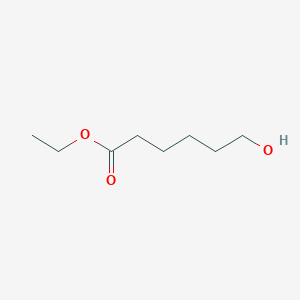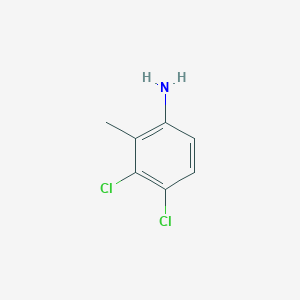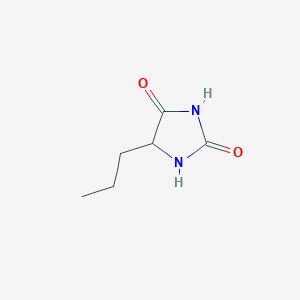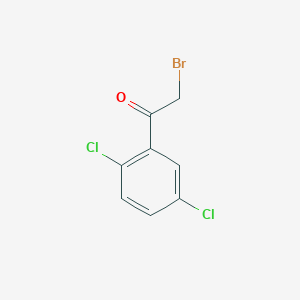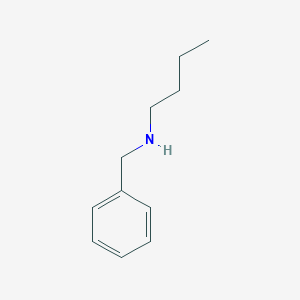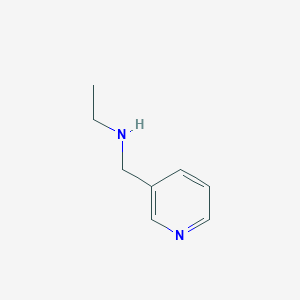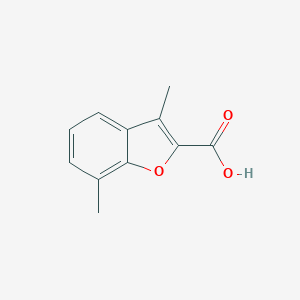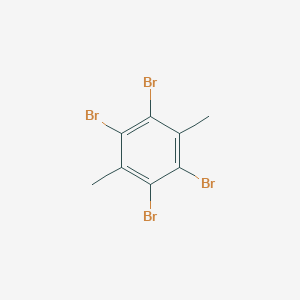![molecular formula C8H9NO4 B105568 [3-(Hydroxymethyl)-2-nitrophenyl]methanol CAS No. 16578-60-2](/img/structure/B105568.png)
[3-(Hydroxymethyl)-2-nitrophenyl]methanol
Übersicht
Beschreibung
[3-(Hydroxymethyl)-2-nitrophenyl]methanol is an organic compound with a molecular formula of C8H9NO4 It features a nitro group (-NO2) and two hydroxymethyl groups (-CH2OH) attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
[3-(Hydroxymethyl)-2-nitrophenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)-2-nitrophenyl]methanol typically involves the nitration of a benzene derivative followed by the introduction of hydroxymethyl groups. One common method is the nitration of toluene to form 2-nitrotoluene, which is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. For example, treatment with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alkyl halides, and other nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Esters, ethers, and other substituted products.
Wirkmechanismus
The mechanism of action of [3-(Hydroxymethyl)-2-nitrophenyl]methanol depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
[2-(Hydroxymethyl)-3-nitrophenyl]methanol: Similar structure but with different positions of functional groups.
[4-(Hydroxymethyl)-2-nitrophenyl]methanol: Another positional isomer with distinct chemical properties.
[3-(Hydroxymethyl)-4-nitrophenyl]methanol: Differently substituted nitrophenylmethanol.
Uniqueness: [3-(Hydroxymethyl)-2-nitrophenyl]methanol is unique due to the specific arrangement of its functional groups, which influences its reactivity and potential applications. The position of the nitro and hydroxymethyl groups affects the compound’s chemical behavior and interactions with other molecules, making it distinct from its isomers.
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)-2-nitrophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYWBYBQPIOWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

